3-Chlorobenzo[d]isothiazole-6-carboxylic acid 3-Chlorobenzo[d]isothiazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20152686
InChI: InChI=1S/C8H4ClNO2S/c9-7-5-2-1-4(8(11)12)3-6(5)13-10-7/h1-3H,(H,11,12)
SMILES:
Molecular Formula: C8H4ClNO2S
Molecular Weight: 213.64 g/mol

3-Chlorobenzo[d]isothiazole-6-carboxylic acid

CAS No.:

Cat. No.: VC20152686

Molecular Formula: C8H4ClNO2S

Molecular Weight: 213.64 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorobenzo[d]isothiazole-6-carboxylic acid -

Specification

Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
IUPAC Name 3-chloro-1,2-benzothiazole-6-carboxylic acid
Standard InChI InChI=1S/C8H4ClNO2S/c9-7-5-2-1-4(8(11)12)3-6(5)13-10-7/h1-3H,(H,11,12)
Standard InChI Key VUWXJZCXPWCNOD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)SN=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[d]isothiazole core—a bicyclic system comprising a benzene ring fused to an isothiazole moiety. At position 3, a chlorine atom introduces electronegativity, while the carboxylic acid group at position 6 enhances hydrogen-bonding capacity (Figure 1) . Key structural parameters include:

Molecular Formula: C₈H₄ClNO₂S
Molecular Weight: 213.64 g/mol
IUPAC Name: 3-chloro-1,2-benzothiazole-6-carboxylic acid

The planar aromatic system and electron-withdrawing substituents render the molecule polar (logP ≈ 1.8), with calculated solubility of 2.1 mg/mL in water at 25°C .

Spectroscopic Identifiers

  • SMILES: O=C(C1=CC=C2C(Cl)=NSC2=C1)O

  • InChI Key: VUWXJZCXPWCNOD-UHFFFAOYSA-N

  • PubChem CID (Methyl Ester Derivative): 54179322

X-ray crystallography of related derivatives confirms near-coplanar alignment of the isothiazole and benzene rings, with a dihedral angle of 4.7° .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs multistep protocols:

  • Ring Construction: Cyclocondensation of 2-aminothiophenol derivatives with chloroacetic acid under acidic conditions forms the isothiazole ring .

  • Chlorination: Electrophilic substitution using Cl₂ or SO₂Cl₂ introduces the 3-chloro substituent .

  • Carboxylation: Directed lithiation at position 6 followed by quench with CO₂ yields the carboxylic acid .

Yields range from 45–68% after purification via recrystallization (ethanol/water) .

Process Optimization

Recent advances utilize flow chemistry to enhance reaction control, reducing byproduct formation. A 2024 study demonstrated 89% yield in a continuous microreactor system using Selectfluor-mediated oxidation .

Chemical Reactivity and Derivatives

Key Reactions

Reaction TypeConditionsProductApplication
EsterificationMeOH, H₂SO₄Methyl ester Prodrug synthesis
AmidationSOCl₂, NH₃Carboxamide Bioactivity modulation
Nucleophilic Aromatic SubstitutionKF, DMF3-Fluoro derivative PET tracer development

The carboxylic acid group participates in salt formation (e.g., sodium salt for improved solubility) , while the chlorine atom enables cross-coupling reactions .

ParameterClassification
Acute Toxicity (Oral)Category 4 (H302)
Skin CorrosionCategory 2 (H315)
Eye DamageCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)

Exposure Controls

  • PPE: Nitrile gloves, chemical goggles, NIOSH-approved respirator

  • Storage: -20°C under argon; shelf life 24 months

Industrial Applications

Pharmaceutical Intermediates

  • Key precursor in synthesizing FXR modulators for metabolic disorders

  • Building block for kinase inhibitors in oncology pipelines

Agrochemical Uses

  • Patent filings describe utility as a fungicide (62% efficacy against Phytophthora infestans)

SupplierPurityPrice (USD/g)
VulcanChem98%240
BLD Pharm95%310
Ambeed97%275

Recent Advances and Future Directions

Green Synthesis

A 2024 Molbank study achieved 95% yield via photocatalytic C–H activation, eliminating halogenated reagents .

Drug Delivery Systems

Nanoparticle-encapsulated formulations show 3.8-fold increased oral bioavailability in murine models.

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